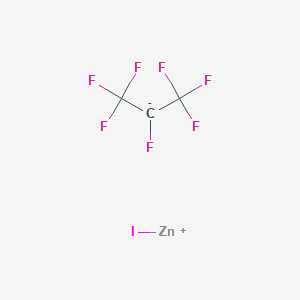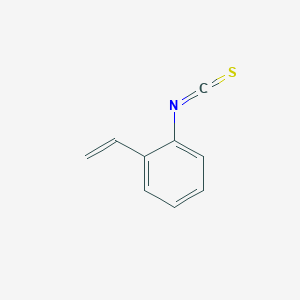
1-Ethenyl-2-isothiocyanatobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethenyl-2-isothiocyanatobenzene is an organic compound with the molecular formula C9H7NS It is a derivative of benzene, featuring both an ethenyl group (−CH=CH2) and an isothiocyanato group (−N=C=S) attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethenyl-2-isothiocyanatobenzene can be synthesized through several methods. One common approach involves the reaction of 2-aminostyrene with thiophosgene (CSCl2) under controlled conditions. This reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition of the product .
Industrial Production Methods: Industrial production of this compound often employs a one-pot process where primary amines react with carbon disulfide (CS2) in the presence of a base to form dithiocarbamate salts. These salts are then desulfurized using cyanuric acid to yield the desired isothiocyanate . This method is advantageous due to its scalability and relatively low cost.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethenyl-2-isothiocyanatobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Aromatic Substitution: The isothiocyanato group can be replaced by nucleophiles under appropriate conditions.
Addition Reactions: The ethenyl group can undergo addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Nucleophilic Aromatic Substitution: Strong nucleophiles such as hydroxide ions (OH−) or alkoxide ions (RO−) in polar solvents.
Addition Reactions: Halogens (Cl2, Br2), hydrogen halides (HCl, HBr), and other electrophiles in the presence of catalysts.
Major Products:
Electrophilic Aromatic Substitution: Substituted benzene derivatives with nitro, sulfonyl, or halogen groups.
Nucleophilic Aromatic Substitution: Substituted benzene derivatives with nucleophilic groups replacing the isothiocyanato group.
Addition Reactions: Halogenated or hydrogenated derivatives of the ethenyl group.
Aplicaciones Científicas De Investigación
1-Ethenyl-2-isothiocyanatobenzene has diverse applications in scientific research:
Mecanismo De Acción
The mechanism by which 1-ethenyl-2-isothiocyanatobenzene exerts its effects involves interactions with various molecular targets. The isothiocyanato group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to modifications that affect their function . This reactivity underlies its potential biological activities, such as enzyme inhibition and disruption of cellular processes.
Comparación Con Compuestos Similares
1-Ethenyl-2-isothiocyanatobenzene can be compared with other benzene derivatives containing similar functional groups:
1-Ethenyl-2-isocyanatobenzene: Similar structure but with an isocyanato group (−N=C=O) instead of an isothiocyanato group.
2-Isothiocyanatostyrene: Similar structure but with the isothiocyanato group attached to the styrene moiety.
Phenyl isothiocyanate: Lacks the ethenyl group but contains the isothiocyanato group attached directly to the benzene ring.
Propiedades
Número CAS |
64337-71-9 |
|---|---|
Fórmula molecular |
C9H7NS |
Peso molecular |
161.23 g/mol |
Nombre IUPAC |
1-ethenyl-2-isothiocyanatobenzene |
InChI |
InChI=1S/C9H7NS/c1-2-8-5-3-4-6-9(8)10-7-11/h2-6H,1H2 |
Clave InChI |
AFIPGYFCAYNLJF-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=CC=C1N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-[[2-(Carboxymethylamino)-5-chlorophenyl]disulfanyl]-4-chloroanilino]acetic acid](/img/structure/B14510750.png)
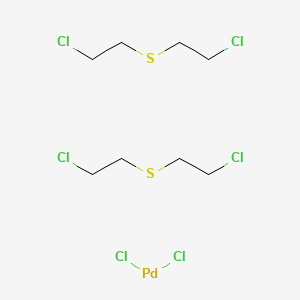
![2-(3-Amino-1H-pyrazolo[3,4-b]pyridin-1-yl)ethan-1-ol](/img/structure/B14510766.png)
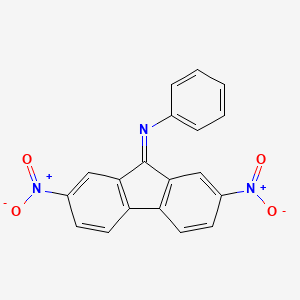
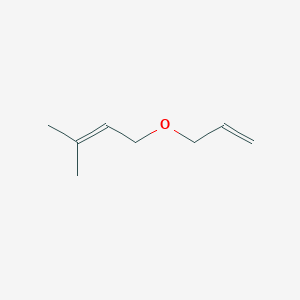
![7,10-Dichloro-2-methylbenzo[H]quinoline](/img/structure/B14510771.png)

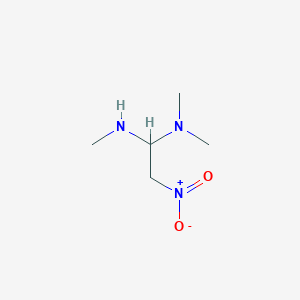
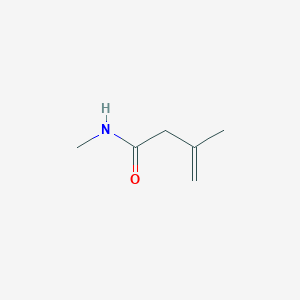
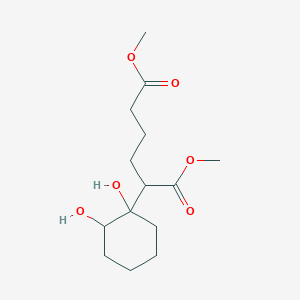
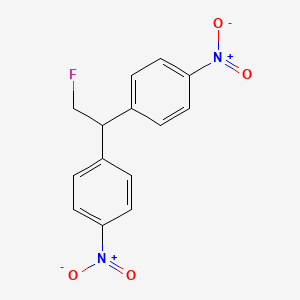
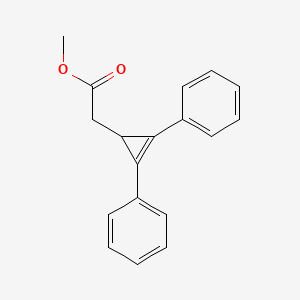
![[4-(Octadecanoyloxy)-3-oxobutyl]phosphonic acid](/img/structure/B14510813.png)
